- Combinatorial synthesis of flavonoids and 4-hydroxy-δ-lactones by plant-originated enzymesYouji Huaxue, 2015, 35(5), 1052-1059,
Cas no 30801-99-1 (Coenzyme A, S-(3-phenyl-2-propenoate))

30801-99-1 structure
Productnaam:Coenzyme A, S-(3-phenyl-2-propenoate)
CAS-nummer:30801-99-1
MF:C30H42N7O17P3S
MW:897.68
CID:4745284
Coenzyme A, S-(3-phenyl-2-propenoate) Chemische en fysische eigenschappen
Naam en identificatie
-
- Cinnamyl S coenzyme A
- Cinnamoyl coenzyme A
- Cinnamoyl CoA
- Coenzyme A, S-cinnamate (8CI)
- Coenzyme A, S-(3-phenyl-2-propenoate)
- Cinnamoyl CoA
- Cinnamoyl coenzyme A
- Cinnamyl S coenzyme A
-
- Inchi: 1S/C30H42N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-9,16-17,19,23-25,29,40-41H,10-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b9-8+/t19-,23-,24-,25+,29-/m1/s1
- InChI-sleutel: JVNVHNHITFVWIX-KZKUDURGSA-N
- LACHT: O[C@@H]1[C@@H]([C@@H](COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)/C=C/C2=CC=CC=C2)O[C@H]1N1C=NC2=C(N=CN=C12)N)OP(O)(O)=O
Coenzyme A, S-(3-phenyl-2-propenoate) Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1S:H2O, 2 h, 30°C
1.2R:NH4OAc, S:H2O
1.2R:NH4OAc, S:H2O
Referentie
Synthetic Routes 2
Reactievoorwaarden
1.1R:DMF, R:Cl(O=)CC(=O)Cl, S:CH2Cl2, 1 h, rt
1.2R:C5H5N, S:THF, -30°C; 2 h, -30°C
1.3R:Et3N, S:CH2Cl2, 2 h, rt
2.1S:H2O, S:THF, 40 h, rt, pH 8.5
1.2R:C5H5N, S:THF, -30°C; 2 h, -30°C
1.3R:Et3N, S:CH2Cl2, 2 h, rt
2.1S:H2O, S:THF, 40 h, rt, pH 8.5
Referentie
- Uncovering the Formation and Selection of Benzylmalonyl-CoA from the Biosynthesis of Splenocin and Enterocin Reveals a Versatile Way to Introduce Amino Acids into Polyketide Carbon ScaffoldsJournal of the American Chemical Society, 2015, 137(12), 4183-4190,
Synthetic Routes 3
Reactievoorwaarden
1.1R:Et3N, R:ClCO2Et, S:THF, 45 min, 0°C
1.2R:NaHCO3, S:H2O, 1 h, rt
1.2R:NaHCO3, S:H2O, 1 h, rt
Referentie
- Screening and Engineering the Synthetic Potential of Carboxylating Reductases from Central Metabolism and Polyketide BiosynthesisAngewandte Chemie, 2015, 54(45), 13457-13461,
Synthetic Routes 4
Reactievoorwaarden
1.1R:R:MgCl2, S:H2O, 24 h, 21°C, pH 8
1.2R:HCl, S:H2O
1.2R:HCl, S:H2O
Referentie
- A versatile biosynthetic approach to amide bond formationGreen Chemistry, 2018, 20(15), 3426-3431,
Coenzyme A, S-(3-phenyl-2-propenoate) Raw materials
Coenzyme A, S-(3-phenyl-2-propenoate) Preparation Products
Coenzyme A, S-(3-phenyl-2-propenoate) Gerelateerde literatuur
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
30801-99-1 (Coenzyme A, S-(3-phenyl-2-propenoate)) Gerelateerde producten
- 1341771-00-3(3-(3-fluoro-4-methylphenyl)methylazetidine)
- 901241-24-5(2-{2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}-N-(3-methoxypropyl)acetamide)
- 6387-27-5(3-amino-5-chloro-4-methylbenzenesulfonic acid)
- 1805226-88-3(2-Chloro-3-fluoro-4-methylbenzyl bromide)
- 1179619-73-8(N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-1H-indole-2-carboxamide)
- 90794-32-4(Acetic acid, (2-iodophenoxy)-, ethyl ester)
- 929371-94-8(N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl-2-methylbenzamide)
- 885270-57-5(tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate)
- 72802-02-9(5-Chloro-3-(3-nitrophenyl)-1,2,4-thiadiazole)
- 1804475-97-5(Methyl 5-fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetate)
Aanbevolen leveranciers
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
CN Leverancier
Reagentie

钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk

Jinan Hanyu Chemical Co.,Ltd.
Goudlid
CN Leverancier
Bulk

Shanghai Joy Biotech Ltd
Goudlid
CN Leverancier
Bulk

Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
CN Leverancier
Bulk